molecular formula C17H14O2 B11947623 5-Methyl-3,4-diphenylfuran-2(5H)-one CAS No. 52313-14-1

5-Methyl-3,4-diphenylfuran-2(5H)-one

Cat. No.: B11947623
CAS No.: 52313-14-1
M. Wt: 250.29 g/mol
InChI Key: DDMADUZLLJZTOA-UHFFFAOYSA-N
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Description

5-Methyl-3,4-diphenylfuran-2(5H)-one ( 52313-14-1) is a chemical compound belonging to the diaryl-substituted furanone class, with a molecular formula of C 17 H 14 O 2 and a molecular weight of 250.29 g/mol . This structure serves as a versatile pharmacophore and a key synthetic intermediate in medicinal chemistry, particularly in the development of targeted therapeutic agents. The 3,4-diphenylfuran-2(5H)-one scaffold is recognized for its significant research value in oncology and enzymology. Structural analogs of this compound have demonstrated potent anti-proliferative effects in scientific investigations. For instance, one study on a 5-substituted-3,4-diphenylfuran-2(5H)-one derivative reported promising activity against prostate cancer cell lines, with an IC 50 value of 5 µM . Furthermore, the core scaffold is of high interest in the design of enzyme inhibitors. Research indicates that derivatives based on this structure can be engineered to act as selective cyclooxygenase-1 (COX-1) inhibitors, exhibiting IC 50 values in the submicromolar range, which provides a foundation for developing molecular probes and imaging agents for cancers such as ovarian cancer . The mechanism of action for these bioactive derivatives often involves the induction of cell cycle arrest, such as at the G1 phase, and the modulation of key inflammatory and oncogenic signaling pathways . Researchers utilize this compound as a critical building block for synthesizing more complex molecules. Its structure, featuring the furanone core, is a common motif in various natural products and bioactive molecules, including rubrolides and cadiolides, which are known for their antitumor and antimicrobial properties . Please note that this product is intended for research purposes only and is not designed for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with care, adhering to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52313-14-1

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

2-methyl-3,4-diphenyl-2H-furan-5-one

InChI

InChI=1S/C17H14O2/c1-12-15(13-8-4-2-5-9-13)16(17(18)19-12)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

DDMADUZLLJZTOA-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Reactivity and Reaction Mechanisms of 5 Methyl 3,4 Diphenylfuran 2 5h One Analogues

Nucleophilic Attack Pathways on the Lactone Carbonyl

The lactone carbonyl group in furanone analogues is a key site for nucleophilic attack. The reactivity of this group is influenced by the substituents on the furanone ring. For instance, 3,4-dihalo-5-hydroxy-2(5H)-furanones are highly reactive molecules due to the presence of a carbonyl group conjugated with a double bond and two labile halogen atoms. nih.govmdpi.com

Reactions with N-nucleophiles are common. Primary and secondary aliphatic amines, as well as amino acids and amides, react with 5-hydroxy-3,4-dichloro-2(5H)-furanone in aprotic solvents to yield 5-aminoderivatives. nih.gov In polar solvents, primary aryl and heteroaryl amines undergo a Michael-type addition-elimination reaction, where the amino group attacks the C4 carbon. nih.gov The reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones with aliphatic amines typically results in β-amino-2(5H)-furanones through a tandem Michael addition-elimination reaction. researchgate.net

The reaction of 3,4,5-trichloro-2(5H)-furanone with sodium azide (B81097) in methanol (B129727) leads to substitution at the C4 position. nih.gov An excess of sodium azide results in the replacement of the chlorine atom at the C5 position as well. nih.gov

Electrophilic Reactions of the Furanone Ring System

The furanone ring can participate in electrophilic reactions. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones react with arenes and heteroarenes in the presence of Lewis or Brønsted acids. nih.govmdpi.com This reaction, which can be considered an aromatic electrophilic substitution, forms a new bond between the C5 carbon of the furanone and the aromatic compound. nih.govmdpi.com Successful reactions have been reported with methoxybenzene, 1,3,5-trimethoxybenzene, indole, and 2-methylindole. nih.govmdpi.com

Furthermore, the synthesis of 3,4-dihalogenated furan-2(5H)-ones can be achieved through the electrophilic cyclization of 4-hydroxy-2-alkynoates, where both halogen atoms from the electrophile are incorporated into the product. researchgate.net

Rearrangement Reactions and Tautomerism

Furanone derivatives can undergo various rearrangement reactions. A notable example is the photochemical di-π-methane rearrangement observed in systems like 3,4-dibenzyl-2(5H)-furanone. tandfonline.com Photoreactions of 2(5H)-furanones with alkynes can lead to products derived from a 1,3-acyl shift rearrangement, which occurs from the singlet excited state of the lactone. nih.gov

A novel rearrangement has been observed between 3(2H)-furanone and 2(5H)-furanone structures. acs.org Additionally, an unusual Wittig rearrangement/alkylative cyclization sequence of methyl O-propargyl glycolate (B3277807) derivatives can produce highly substituted 3-hydroxy-2-furanone derivatives. acs.org This transformation is thought to proceed through the initial 2,3-Wittig rearrangement of a boron ester enolate. acs.org

Tautomerism is also a feature of certain furanone analogues. 3,4-Dihalo-5-hydroxy-2(5H)-furanones can exist in equilibrium with their acyclic form, (Z)-2,3-dihalo-4-oxo-butenoic acid. nih.govmdpi.com This equilibrium is influenced by the solvent and pH, with the open-chain form being favored in the presence of bases. nih.govmdpi.com

Oxidative Transformations of Furanone Derivatives

The oxidation of furanone derivatives can lead to a variety of products. The oxidative transformation of dihydroflavonols, which contain a furanone-like moiety, by anthocyanidin synthase can yield corresponding flavonols. mdpi.com The oxidation of furan (B31954) rings can also lead to the formation of triketones. For instance, the oxidation of certain furans with m-chloroperbenzoic acid (m-CPBA) can produce (Z)-triketones. researchgate.net

In the context of atmospheric chemistry, the gas-phase reaction of chlorine atoms with furan-2,5-dione (maleic anhydride) has been studied. rsc.org This reaction proceeds via the formation of a Cl·C4H2O3 adduct, and an atmospheric degradation mechanism has been proposed based on product yields and theoretical calculations of ring-opening pathways. rsc.org The oxidative metabolism of chromone (B188151) derivatives, which are structurally related to furanones, has been investigated using methods like the Fenton reaction, artificial porphyrins, and electrochemistry, leading to the identification of several metabolites. nih.gov

Detailed Mechanistic Investigations using Kinetic and Spectroscopic Methods

Kinetic and spectroscopic methods have been instrumental in elucidating the mechanisms of furanone reactions. For example, kinetic measurements using pulsed laser photolysis and atomic resonance fluorescence have been employed to study the reaction of chlorine atoms with furan-2,5-dione. rsc.org These studies determined the rate coefficients and equilibrium constant for the formation of the adduct intermediate. rsc.org A third-law analysis of the temperature and pressure dependence of the reaction provided thermodynamic data such as enthalpy and entropy changes. rsc.org

Quantum chemistry calculations have been used to investigate the crucial role of hydrogen bonding in the organocatalyzed [3+2] cycloaddition of furanone derivatives and azomethine ylides. st-andrews.ac.uk These calculations revealed how the hydrogen bond between the catalyst and reactants influences their arrangement and promotes facial discrimination, leading to a highly selective kinetic resolution. st-andrews.ac.uk

Spectroscopic analysis, such as mass spectrometry, has been used to identify the products of the oxidative transformation of chromone derivatives, providing insights into their metabolic pathways. nih.gov The photoreaction of 2(5H)-furanones with alkynes has been investigated, and the variety of isolated products has shed light on the mechanistic aspects, including the involvement of a 1,3-acyl shift from the singlet excited state. nih.gov

Intramolecular Cyclizations and Annulation Reactions

Intramolecular reactions are a key feature of furanone chemistry, leading to the formation of more complex cyclic systems. Intramolecular anodic coupling reactions involving ketene (B1206846) dithioacetal radical cations and amide trapping groups can generate furanone products. nih.gov S-methylation followed by intramolecular cyclization of γ-sulfanylamides is an efficient method for synthesizing 5-amino-3(2H)-furanones. acs.orgacs.org

Cationic gold(I) catalysts have been shown to be effective for the intramolecular cyclization of γ-hydroxyalkynones to produce substituted 3(2H)-furanones. researchgate.net An organocatalyzed [3+2] asymmetric cycloaddition of furanone derivatives with azomethine ylides leads to highly multifunctional bicyclic adducts. st-andrews.ac.uk This reaction is facilitated by intramolecular hydrogen bond activation. st-andrews.ac.uk

Annulation reactions, where a new ring is fused onto the furanone core, are also known. For instance, 3,4-dihalogenated furan-2(5H)-ones can be used to afford polycyclic aromatic compounds through palladium-catalyzed coupling reactions. researchgate.net

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including the connectivity and chemical environment of atoms.

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

Proton (¹H) NMR spectroscopy would reveal the number of different types of protons, their electronic environments, and their proximity to other protons. For 5-Methyl-3,4-diphenylfuran-2(5H)-one, the spectrum is expected to show distinct signals for the methyl group, the methine proton at the C5 position, and the aromatic protons of the two phenyl rings.

The anticipated signals would include:

A doublet for the methyl protons (–CH₃), coupled to the single proton at the C5 position.

A quartet for the C5 methine proton (–CH), coupled to the three protons of the methyl group.

A series of multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the ten protons of the two phenyl groups. The overlap of these signals is common, and their exact chemical shifts would be influenced by the rings' orientations and electronic interactions with the furanone core.

A hypothetical data table for the expected ¹H NMR signals is presented below.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.5Doublet (d)3H-CH₃ at C5
~5.2Quartet (q)1H-CH at C5
~7.2-7.5Multiplet (m)10HAromatic (2 x C₆H₅)

¹³C NMR Spectroscopic Analysis and Carbon Environment Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, with its 17 carbon atoms, the spectrum would confirm the presence of the carbonyl group, the olefinic carbons, the aliphatic carbons, and the aromatic carbons.

Expected ¹³C NMR signals would include:

A signal in the downfield region (δ > 170 ppm) for the carbonyl carbon (C=O) of the lactone ring.

Signals for the two olefinic carbons (C3 and C4) of the furanone ring.

Signals for the various carbons of the two phenyl rings, including the quaternary ipso-carbons and the protonated carbons.

A signal for the aliphatic methine carbon at C5.

A signal for the aliphatic methyl carbon at C5.

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
~175CarbonylC2 (C=O)
~150OlefinicC4
~135OlefinicC3
~128-132AromaticPhenyl C
~80Aliphatic CHC5
~20Aliphatic CH₃C5-CH₃

Advanced NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are essential. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) establish correlations between nuclei.

COSY would confirm the coupling between the C5-proton and the methyl protons.

HSQC would correlate each proton signal with its directly attached carbon atom, for instance, linking the C5-H signal to the C5 carbon signal.

HMBC would reveal long-range (2-3 bond) correlations, which are crucial for piecing together the entire molecular puzzle. For example, it would show correlations from the C5-H proton to the C4 and C2 (carbonyl) carbons, and from the aromatic protons to the C3 and C4 carbons, confirming the attachment points of the phenyl rings.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecule's conformation.

Analysis of Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice. This packing is governed by a network of intermolecular forces. For this compound, which lacks strong hydrogen bond donors, the packing would likely be dominated by weaker interactions such as:

Van der Waals forces: These are ubiquitous attractive or repulsive forces between molecules.

C–H···O interactions: Weak hydrogen bonds can form between carbon-hydrogen bonds (from the phenyl or methyl groups) and the oxygen atom of the carbonyl group.

π-π stacking: The aromatic phenyl rings could stack on top of each other, an interaction that helps to stabilize the crystal structure.

Analysis of these interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and probing the specific vibrational modes within the molecular structure.

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the FT-IR spectrum is characterized by several key absorption bands that confirm its structural features, including the α,β-unsaturated γ-lactone ring and the phenyl substituents.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Comments
Carbonyl (C=O)Stretching~1740-1780The position is characteristic of an α,β-unsaturated five-membered lactone ring. Ring strain and conjugation typically shift this to a higher frequency compared to acyclic esters.
Alkene (C=C)Stretching~1650-1670Corresponds to the endocyclic C=C double bond conjugated with the carbonyl group.
Aromatic Ring (C=C)Stretching~1600, 1580, 1500, 1450Multiple bands are expected due to the vibrations of the two phenyl rings.
C-O-CAsymmetric Stretching~1150-1250Characteristic of the ester linkage within the lactone ring.
Aromatic C-HStretching~3030-3100Typically appear as sharp, medium-to-weak bands above 3000 cm⁻¹.
Aliphatic C-HStretching~2920-2980Arises from the methyl group attached to the furanone ring.
Aromatic C-HOut-of-Plane Bending~690-770Strong bands whose exact position can indicate the substitution pattern of the phenyl rings.

The analysis of these bands, particularly the strong carbonyl absorption and the pattern of aromatic signals, allows for the unambiguous confirmation of the diphenylfuranone core structure. nih.gov

Raman spectroscopy serves as a complementary technique to FT-IR, providing information about molecular vibrations based on the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.

For this compound, the most intense signals in the Raman spectrum are expected to arise from the symmetric vibrations of the non-polar or weakly polar bonds. The key features would include:

Aromatic Ring Vibrations: The symmetric stretching vibrations of the C=C bonds in the two phenyl rings are expected to produce very strong Raman signals, typically in the 1580-1610 cm⁻¹ region. These modes are often more intense in Raman than in IR spectra. researchgate.net

Alkene C=C Stretch: The stretching of the endocyclic double bond would also be Raman active.

Skeletal Vibrations: The breathing modes of the phenyl rings and the furanone ring skeleton will give rise to characteristic signals in the fingerprint region of the spectrum.

By combining FT-IR and Raman data, a more complete assignment of the fundamental vibrational modes of the molecule can be achieved, providing a detailed picture of its structural dynamics.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of the molecular ion. imreblank.ch

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.govmdpi.com This precision allows for the determination of the elemental composition of the parent ion, which is a critical step in confirming the identity of a compound.

For this compound, the molecular formula is C₁₇H₁₄O₂. sigmaaldrich.combldpharm.com The theoretical exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O).

Calculated Exact Mass: 250.0994 Da

An HRMS experiment would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ with a mass-to-charge ratio extremely close to this calculated value. Obtaining this result provides strong evidence for the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass. fiu.eduresearchgate.net

In electron ionization mass spectrometry (EI-MS), the high-energy electrons cause the molecule to ionize and subsequently break apart into smaller, characteristic fragment ions. The resulting mass spectrum is a unique fingerprint of the molecule, and analyzing these fragmentation pathways is crucial for structural elucidation. chemguide.co.uk

Based on the structure of this compound and established fragmentation mechanisms for lactones and aromatic compounds, a plausible fragmentation pathway can be proposed. imreblank.chkobv.dearkat-usa.org The molecular ion (m/z 250) would likely undergo several key cleavages.

Table 2: Proposed Mass Spectrometry Fragmentation for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral LossComments
250[C₁₇H₁₄O₂]⁺˙-Molecular Ion (M⁺˙)
235[C₁₆H₁₁O₂]⁺CH₃˙Loss of the methyl radical from the C5 position.
222[C₁₆H₁₄O]⁺˙COLoss of carbon monoxide from the lactone ring, a common fragmentation for such systems.
206[C₁₆H₁₄]⁺˙CO₂Loss of carbon dioxide from the molecular ion.
178[C₁₄H₁₀]⁺˙C₂H₄O₂Complex rearrangement and cleavage. Could correspond to the diphenylacetylene (B1204595) ion.
105[C₇H₅O]⁺C₁₀H₉OFormation of the stable benzoyl cation, a very common fragment in compounds containing a phenyl-C=O moiety.
77[C₆H₅]⁺C₁₁H₉O₂Phenyl cation, resulting from cleavage of a phenyl group.

The relative abundances of these fragments, particularly the stability of ions like the benzoyl cation, provide strong corroborative evidence for the proposed molecular structure. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. DFT studies on furanone derivatives have provided valuable data on their geometry, spectroscopic properties, and reactivity. While specific DFT data for 5-Methyl-3,4-diphenylfuran-2(5H)-one is not extensively published, analysis of closely related structures, such as 2(5H)-furanone and its 5-methyl and 5-phenyl derivatives, allows for informed predictions. ajchem-b.com

Geometry optimization using DFT methods is employed to determine the most stable three-dimensional arrangement of atoms in a molecule. For this compound, the optimization process would yield key structural parameters. The furanone ring is expected to be nearly planar, with the phenyl groups at the 3 and 4 positions likely twisted out of the plane of the furanone ring to minimize steric hindrance. The methyl group at the 5-position influences the local stereochemistry.

The electronic structure analysis provides insights into the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. The presence of the electron-withdrawing carbonyl group and the aromatic phenyl rings significantly influences the electron density distribution across the molecule.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

ParameterBond/AnglePredicted Value
Bond LengthC=O~1.21 Å
C-O (in ring)~1.37 Å
C-C (in ring)~1.48 Å
C=C (in ring)~1.35 Å
C-C (phenyl)~1.40 Å
Bond AngleO=C-C~125°
C-O-C~108°
Dihedral AnglePhenyl Ring Twist20°-50°

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By correlating the calculated frequencies with experimental spectra, a detailed assignment of the vibrational modes can be made. For this compound, characteristic vibrational modes would include the C=O stretching of the lactone, C=C stretching of the furanone ring and phenyl groups, and C-H stretching of the methyl and phenyl groups.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)
C=O StretchLactone1750-1780
C=C StretchAromatic/Furanone1600-1650
C-O StretchLactone1000-1300
C-H StretchAromatic3000-3100
C-H StretchAliphatic (Methyl)2850-2960

Note: These are predicted frequency ranges based on characteristic group frequencies and DFT studies on related molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. A smaller gap generally implies higher reactivity.

Computational studies on 2(5H)-furanone and its 5-methyl and 5-phenyl derivatives have shown that substitutions significantly impact the frontier orbital energies. ajchem-b.com For this compound, the extensive π-conjugation from the two phenyl groups is expected to raise the HOMO energy and lower the LUMO energy, resulting in a smaller HOMO-LUMO gap compared to simpler furanones. This suggests that the title compound would be more reactive and possess different electronic properties.

Table 3: Frontier Molecular Orbital Energies and Energy Gaps for Furanone Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
2(5H)-Furanone-9.89-1.528.37
5-Methyl-2(5H)-furanone-9.55-1.318.24
5-Phenyl-2(5H)-furanone-8.60-1.906.70
This compoundPredicted LowerPredicted LowerPredicted Smaller

Data for 2(5H)-Furanone and its 5-methyl and 5-phenyl derivatives are from computational studies. ajchem-b.com The trend for the title compound is a prediction based on the expected electronic effects of the diphenyl substitution.

Computational modeling is a valuable tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating transition states and intermediates, and calculating activation energies. For this compound, theoretical studies could model various reactions, such as nucleophilic addition to the carbonyl carbon, electrophilic substitution on the phenyl rings, or reactions involving the furanone ring. Such studies provide a step-by-step description of bond-breaking and bond-forming processes. smu.edu

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, offering insights into its conformational flexibility and dynamics.

MD simulations can explore the conformational landscape of this compound by simulating its atomic motions over time. The primary sources of flexibility in this molecule are the rotational degrees of freedom of the two phenyl groups and the potential for puckering of the furanone ring. MD simulations can reveal the preferred orientations of the phenyl groups and the energetic barriers between different conformations. This information is critical for understanding how the molecule might interact with other molecules, such as biological receptors. Studies on similar heterocyclic systems have demonstrated the utility of MD in understanding conformational preferences. nih.govresearchgate.net

Simulation of Molecular Interactions (excluding biological outcomes)

Computational simulations, particularly molecular dynamics (MD), offer a powerful lens through which to view the dynamic behavior of this compound and related compounds at an atomic level. These simulations model the movement of atoms and molecules over time, governed by the forces between them. This allows for the investigation of molecular conformations, solvent effects, and non-covalent interactions without focusing on a biological endpoint.

Molecular dynamics simulations can be employed to study the intrinsic properties of the furanone molecule in various environments. For instance, simulations can reveal how the molecule interacts with different solvents, which is crucial for understanding its solubility and partitioning behavior. The choice of the water model in such simulations is critical, as it must accurately reproduce properties like the dielectric constant and hydrogen bonding patterns to yield meaningful results. nih.gov

Furthermore, MD simulations are instrumental in studying the non-covalent functionalization of surfaces and nanomaterials with furanone derivatives. Theoretical studies have investigated the interactions of molecules with surfaces like single-walled carbon nanotubes (SWCNTs). nih.gov These simulations elucidate the roles of different intermolecular forces, such as π-π stacking interactions between the aromatic rings of the furanone and the π-electron system of a surface, as well as hydrophobic effects. nih.gov The data suggest that for aromatic compounds, π-π stacking is a dominant force in their adsorption onto such surfaces. nih.gov By analyzing the trajectory of the simulation, researchers can determine the preferred orientation, interaction energy, and stability of the furanone on a given material. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) models represent a fundamental concept in computational chemistry. nih.gov They are mathematical models that aim to establish a correlation between the chemical structure of a series of compounds and a specific activity. wikipedia.orglongdom.org The core principle of QSAR is that the variations in the activity of a set of molecules are dependent on the variations in their structural and physicochemical properties. The general form of a QSAR model can be expressed as:

Activity = f (Structural and/or Physicochemical Properties) + error wikipedia.org

The "activity" in this equation is a quantifiable measure, while the properties are represented by numerical values known as molecular descriptors. longdom.org These descriptors encode different aspects of the molecular structure. The process of developing a QSAR model involves several key steps:

Data Set Selection: A series of compounds with known activities is compiled. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net

Molecular Descriptor Generation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. slideshare.net

Variable Selection: From the large pool of calculated descriptors, a subset that has the most significant correlation with the activity is selected to avoid overfitting and to create a robust model. nih.gov

Model Construction: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical relationship between the selected descriptors and the activity is formulated. nih.govnih.gov

Model Validation: The model's statistical significance and predictive ability are rigorously assessed. Internal validation (e.g., cross-validation) and external validation using the test set are crucial to ensure the model is robust and not a result of chance correlation. nih.govresearchgate.net

Development of 2D and 3D QSAR Models

Both 2D and 3D QSAR models have been developed for furanone derivatives and other heterocyclic compounds to understand the structural requirements for their activity.

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule. For a series of thiazole (B1198619) derivatives, 2D-QSAR models were developed using methods like Multiple Linear Regression (MLR). researchgate.net These models successfully correlated descriptors with activity, achieving high statistical significance (e.g., r² values > 0.8). researchgate.netresearchgate.net Similarly, for azaaurone derivatives, 2D-QSAR models showed good correlation coefficients and predictive ability on external test sets. rsc.org

3D-QSAR: These models take the 3D structure of the molecules into account. Methods like Comparative Molecular Field Analysis (CoMSIA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. rsc.orgnih.gov For a set of N-substituted 4-amino-3,3-dialkyl-2(3H)-furanone derivatives, 3D-QSAR methods were employed to validate experimentally observed structure-activity relationships. nih.gov In another study on furanone derivatives as kinase inhibitors, a CoMSIA model yielded high correlation and predictive R² values, indicating a robust model. researchgate.net These 3D models generate contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity, providing intuitive guidance for molecular design.

Below is a table summarizing the statistical parameters often used to evaluate QSAR models.

Parameter Description Typical Good Value
r² (or R²) Coefficient of determination; represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s).> 0.6
q² (or Q²) Cross-validated correlation coefficient (often from Leave-One-Out); a measure of the internal predictive ability of the model.> 0.5
R²_pred (or Q²_ext) Predictive R² for the external test set; a measure of the model's ability to predict the activity of new compounds.> 0.6

Identification of Molecular Descriptors Influencing Activity (excluding biological outcomes)

The selection of appropriate molecular descriptors is a critical step in QSAR modeling. These numerical values quantify different aspects of a molecule's structure and properties. For furanone and related compounds, a variety of descriptors have been identified as being influential. nih.gov They can be broadly categorized as follows:

Topological (2D) Descriptors: These are derived from the 2D graph of the molecule and describe aspects like size, shape, and branching. Examples include molecular connectivity indices and atom-pair descriptors. researchgate.net

Electronic Descriptors: These relate to the electronic structure of the molecule. Key examples include the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO), the electrophilicity index (ω), and dipole moment. researchgate.net

Physicochemical Descriptors: These represent the physicochemical properties of the molecule. The partition coefficient (LogP), molar refractivity (MR), and topological polar surface area (TPSA) are commonly used descriptors in this category. researchgate.net

3D Descriptors: These are calculated from the 3D coordinates of the molecule and include information about the molecule's volume and surface area.

In QSAR studies of furanone derivatives and other heterocyclic systems, specific descriptors have been shown to be significant. For example, a 2D-QSAR study on furanone derivatives identified descriptors such as LogP, molar refractivity (MD), the number of rotatable bonds (NRB), and the J descriptor (a topological index) as being important. researchgate.net Another study on chalcone (B49325) derivatives found that descriptors related to atomic properties weighted by their van der Waals volumes (MATS7v) and atomic charges (GATS1i) were crucial. nih.gov

The table below provides examples of molecular descriptors and the properties they represent.

Descriptor Class Example Descriptor Property Represented
Electronic E_LUMOElectron affinity, reactivity with nucleophiles
Physicochemical LogPLipophilicity / Hydrophobicity
Topological Molecular Connectivity IndexMolecular size and branching
3D / Steric Molar Refractivity (MR)Molecular volume and polarizability
Electronic Dipole MomentPolarity of the molecule
Physicochemical TPSAPolar surface area, related to H-bonding capacity

Molecular Docking Studies (Theoretical Interaction Modes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. jbcpm.com This method is widely used to understand the molecular basis of a ligand's interaction with a biological target. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them based on their predicted binding affinity. researchgate.net

For furanone derivatives, molecular docking has been extensively used to predict their binding modes with various enzymes and receptors. ccij-online.orgnih.gov These studies provide a static picture of the most probable interaction complex, offering insights into the mechanism of interaction at an atomic level. The results of docking studies are often visualized as 3D models showing the ligand situated within the binding pocket of the protein, highlighting the key residues involved in the interaction.

Prediction of Binding Modes with Enzymes and Receptors (focus on mechanism of interaction)

Molecular docking studies on furanone-based compounds have successfully predicted their binding modes within the active sites of various enzymes. For example, docking studies have shown that furanone derivatives can occupy the active site cavities of bacterial quorum-sensing receptors like LasR and RhlR. ccij-online.org The predictions suggest that the furanone molecule positions itself in a manner analogous to the natural ligand.

In another example, docking of furan-derived chalcones into the active site of glucosamine-6-phosphate synthase revealed that the compounds likely bind in a similar way to the enzyme's natural substrate. nih.gov Similarly, studies on 5-acetyl-2-aryl-6-hydroxybenzofurans against enzymes like α-glucosidase and PTP1B have identified the specific amino acid residues that the ligands are predicted to interact with. nih.gov For instance, docking of a benzofuran (B130515) derivative into the α-glucosidase active site showed interactions with key catalytic residues.

The table below lists examples of enzymes that have been studied with furanone or related heterocyclic derivatives, along with the key interacting residues identified through docking.

Ligand Class Target Enzyme Key Interacting Residues (Predicted) Reference
Furanone DerivativesEag-1 Potassium ChannelIle550, Thr552, Gln557 ccij-online.org
5-Aryl-2-furaldehydesGlucosamine-6-phosphate synthaseNot specified nih.gov
Benzofuransα-Glucosidase, PTP1BNot specified nih.gov
Indole DerivativesE. coli MurBTyr157, Lys261, Ser228 mdpi.com
Indole DerivativesC. albicans Lanosterol 14α-demethylaseHeme group mdpi.com

Analysis of Intermolecular Forces in Binding Pockets

The stability of a ligand within a protein's binding pocket is determined by a combination of various non-covalent intermolecular forces. nih.govresearchgate.net Molecular docking analyses provide detailed information about these forces.

Hydrogen Bonds: These are crucial directional interactions between a hydrogen atom in a polar bond (e.g., O-H, N-H) and an electronegative atom (O, N). Docking studies on furanone derivatives frequently identify hydrogen bonds between the furanone's carbonyl oxygen or other polar groups and amino acid residues like tyrosine, serine, or lysine (B10760008) in the binding pocket. jbcpm.com

Hydrophobic Interactions: The phenyl groups of this compound are expected to play a significant role in hydrophobic interactions. These occur when nonpolar groups cluster together to minimize their contact with water. The binding pockets of many receptors have hydrophobic regions lined with nonpolar amino acid residues such as leucine, valine, and phenylalanine, which can favorably interact with the phenyl rings of the ligand. researchgate.net

Electrostatic and π-Interactions: These include interactions between charged groups (ion-ion), a charge and a dipole (ion-dipole), or interactions involving the π-electron systems of aromatic rings (π-π stacking, cation-π). The phenyl rings of the furanone can participate in π-π stacking with aromatic residues like tyrosine, tryptophan, or phenylalanine in the binding site.

In studies of furanone derivatives, it has been shown that the ligand is often stabilized in the binding pocket by a combination of hydrogen bonding, electrostatic, and hydrophobic interactions. ccij-online.org The analysis of these forces is fundamental to explaining the predicted binding affinity and provides a rational basis for designing molecules with improved interactions.

Advanced Research Applications and Future Directions

5-Methyl-3,4-diphenylfuran-2(5H)-one as a Synthetic Intermediate

The chemical architecture of this compound, featuring a reactive lactone ring and bulky phenyl substituents, makes it a valuable precursor in the synthesis of diverse and complex molecules. Its furanone core can be readily modified or opened, allowing for the construction of novel molecular frameworks.

Precursor for Advanced Heterocyclic Compounds

The furanone ring system is a competent electrophile, making it susceptible to nucleophilic attack, a property that is extensively utilized for the synthesis of other heterocyclic systems. Research has demonstrated that closely related diphenylfuranone derivatives can be efficiently converted into pyridazinones, a class of nitrogen-containing six-membered heterocycles with a broad range of pharmacological activities. nih.govunich.it

For instance, a synthetic route involves the reaction of a 3,5-diphenylfuran-2(3H)-one derivative with hydrazine (B178648) hydrate (B1144303). nih.gov In this reaction, the hydrazine acts as a dinucleophile, attacking the carbonyl group of the lactone and leading to the opening of the furanone ring. Subsequent intramolecular condensation and dehydration result in the formation of a stable, six-membered pyridazinone ring. This transformation highlights the role of the furanone derivative as a key intermediate, providing the core carbon skeleton for the new heterocyclic compound. nih.gov

Table 1: Transformation of a Furanone Derivative to a Pyridazinone Heterocycle
Starting Material ClassReagentProduct ClassReaction Type
Diphenylfuranone DerivativeHydrazine HydratePhenylpyridazinoneRing-opening / Cyclocondensation

Building Block for Complex Molecular Architectures

Beyond serving as a direct precursor, this compound and its analogues function as foundational building blocks for constructing larger, multi-ring, complex molecular architectures. The heterocyclic compounds synthesized from the furanone core can themselves be further elaborated into more complex, fused-ring systems.

Following the synthesis of pyridazinone derivatives from the furanone starting material, these new heterocycles can undergo further reactions to build fused systems. For example, a 6-phenylpyridazin-3(2H)-one derivative, originally synthesized from a furanone, was treated with phosphorus pentasulphide to yield the corresponding pyridazinethione. nih.gov This intermediate was then reacted in a one-pot synthesis with chloroacetic acid and p-chlorobenzaldehyde to construct a fused 5H-pyridazino[3,4-b] nih.govacs.orgthiazin-6(7H)-one structure. nih.gov This multi-step synthesis demonstrates how the initial furanone building block is integral to the final, complex molecular architecture, which combines pyridazine and thiazine rings.

Exploration of Molecular Mechanisms in Biological Systems

The diarylheterocyclic structure of this compound is characteristic of a class of compounds known to interact with specific biological targets, most notably enzymes involved in inflammatory pathways.

Enzyme Inhibition Mechanisms

Ribonucleotide Reductase (RNR) is a critical enzyme for DNA synthesis and repair, making it a target for anticancer therapies. nih.govnih.gov However, based on available scientific literature, there is no documented evidence of direct interaction or inhibition of Ribonucleotide Reductase by this compound. The known inhibitors of RNR typically belong to classes such as nucleoside analogs or peptide mimetics. nih.gov

The Cyclooxygenase (COX) enzymes are responsible for the biosynthesis of prostaglandins from arachidonic acid and exist in two primary isoforms, COX-1 and COX-2. wikipedia.orgjpp.krakow.pl COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a major role in inflammation. wikipedia.org The diaryl-2-(5H)-furanone scaffold, to which this compound belongs, is a well-established structural class of selective COX-2 inhibitors. acs.orgwipo.int A prominent example from this class is Rofecoxib (4-[4-(methylsulfonyl)phenyl]-3-phenyl-2(5H)-furanone). acs.org

The basis for the selective inhibition of COX-2 by this class of diarylheterocyclic compounds lies in a key structural difference between the two enzyme isoforms. wikipedia.orgscientific-journal.com The active site of COX-2 contains a secondary, hydrophobic side-pocket that is absent in the narrower active site channel of COX-1. scientific-journal.com One of the aryl rings of the furanone inhibitor, particularly one bearing a bulky substituent such as a methylsulfonyl (SO2Me) or sulfonamide (SO2NH2) group, can bind within this side-pocket. wikipedia.orgscientific-journal.com This interaction anchors the inhibitor firmly in the active site of COX-2, effectively blocking it, while the molecule's bulk prevents it from fitting properly into the COX-1 active site. wikipedia.org

The kinetic mechanism of inhibition for this class of compounds is more complex than simple competitive binding. It is described as a three-step, time-dependent process. nih.govacs.org This mechanism involves an initial rapid, reversible binding of the inhibitor to the enzyme, followed by one or more slow conformational changes that lead to a more tightly bound enzyme-inhibitor complex. acs.org This slow, tight-binding inhibition contributes to the high potency and selectivity of these compounds for COX-2. nih.gov

Table 2: Mechanism of Selective COX-2 Inhibition by Diaryl-2-(5H)-furanones
AspectDescriptionBasis of Selectivity
Target EnzymeCyclooxygenase-2 (COX-2)Presence of a hydrophobic side-pocket in COX-2 active site, absent in COX-1.
Binding Site InteractionOne aryl ring of the inhibitor binds within the specific COX-2 side-pocket.
Kinetic ModelThree-step, time-dependent, slow, tight-binding inhibition.Leads to a more stable and tightly bound enzyme-inhibitor complex, enhancing potency.
CDC7 Kinase Inhibition Mechanisms

Current research data does not provide specific information regarding the interaction between this compound and Cell Division Cycle 7 (CDC7) kinase. CDC7 kinase is a crucial enzyme in the regulation of DNA replication and is considered a target in antitumor therapy. nih.gov Its activity is essential for initiating DNA replication by phosphorylating components of the minichromosome maintenance (MCM) protein complex. nih.govnih.gov While various inhibitors of CDC7 are under investigation for their therapeutic potential, the specific inhibitory mechanisms of furanone-based compounds like this compound have not been detailed in the available literature.

Monoamine Oxidase B (MAO-B) and Catechol-O-methyltransferase (COMT) Enzyme Interactions

Theoretical modeling studies have explored the interaction of furanone derivatives with Monoamine Oxidase B (MAO-B) and Catechol-O-methyltransferase (COMT), two enzymes critical in the metabolism of catecholamine neurotransmitters. nih.gov These enzymes are significant targets in the management of Parkinson's disease. researchgate.net

A computational study evaluated the interaction between various dihydrofuran-2-one derivatives and both MAO-B and COMT enzymes. cerradopub.com.brcerradopub.com.br The findings suggest that several furanone structures possess the potential to act as inhibitors for both enzymes. The theoretical inhibition constants (Ki) for certain derivatives were found to be lower than those of established pharmaceutical inhibitors, indicating a potentially strong inhibitory activity. cerradopub.com.brcerradopub.com.br For instance, compounds such as 3H-Furan-2-one, 5H-Furan-2-one, and 2-Methoxy-2,4-diphenyl-3(2H)-furanone were identified as potential MAO-B inhibitors. cerradopub.com.brcerradopub.com.br A broader range of furanone derivatives showed promise as COMT antagonists. cerradopub.com.brcerradopub.com.br These computational results highlight the potential of the furanone scaffold as a basis for developing novel therapeutic agents targeting MAO-B and COMT. cerradopub.com.brcerradopub.com.br

Theoretical Inhibition of MAO-B and COMT by Furanone Derivatives

Enzyme TargetPromising Furanone Derivative ClassesComparative Control DrugsIndicated Potential
Monoamine Oxidase B (MAO-B)3H-Furan-2-one, 5H-Furan-2-one, 2-Methoxy-2,4-diphenyl-3(2H)-furanone, 4-Methoxy-2(5H)-furanoneSelegiline, Rasagiline, SafinamideDerivatives showed lower theoretical Ki values, suggesting potent inhibition. cerradopub.com.brcerradopub.com.br
Catechol-O-methyltransferase (COMT)Dihydrofuran-2-one, 3H-Furan-2-one, 5H-Furan-2-one, 2,2-Dimethyl-3(2H)-furanone, 2,5-Dimethyl-3(2H)-furanone, 3-Methyl-2(5H)-furanone, 4-Hydroxy-2,5-dimethyl-3(2H)-furanoneEntacapone, TolcaponeMultiple derivatives showed lower theoretical Ki values, suggesting potent antagonism. cerradopub.com.brcerradopub.com.br
Eag-1 Ion Channel Interaction

There is currently no available scientific literature detailing the specific interactions between this compound and the Ether-à-go-go-1 (Eag-1) potassium ion channel.

Quorum Sensing Interference Mechanisms

Furanone compounds are recognized for their ability to interfere with quorum sensing (QS), a cell-to-cell communication process that bacteria use to coordinate collective behaviors such as biofilm formation and virulence factor expression. nih.govpreprints.org This interference, often termed quorum quenching, represents a promising strategy to control bacterial pathogenicity without exerting direct selective pressure for resistance. preprints.org Furanones can disrupt QS by interfering with the production or perception of signaling molecules known as autoinducers. nih.gov

Disruption of Autoinducer-1 (AI-1) Signaling

Inhibitory Action of 2(5H)-Furanone on AHL-Mediated Quorum Sensing

AHL Signal TypeTarget Reporter StrainEffect of 2(5H)-FuranoneMechanism
Short-chain AHLs (C4-HSL, C6-HSL, C8-HSL)Chromobacterium violaceum CV026Dose-dependent inhibition of violacein synthesis. nih.govresearchgate.netActs as an AHL analogue, likely displacing the native signal from the LuxR-type receptor protein, thus interfering with the signaling cascade. nih.gov
Long-chain AHLs (C10-HSL, C12-HSL, C14-HSL)Agrobacterium tumefaciens NTL-4Inhibition of β-galactosidase production, with significant activity against C12-HSL and C14-HSL. nih.gov
Modulation of Autoinducer-2 (AI-2) Pathways
Interference with Specific Quorum Sensing Receptors (e.g., LuxR, LasR, RhlR, PqsR)

The anti-QS activity of furanones is largely attributed to their ability to interfere with specific signal receptors.

LuxR: In systems like that of Vibrio fischeri, furanones are believed to compete with AHL signals for a common binding site on the LuxR receptor and its homologues. nih.gov This competitive binding prevents the activation of the receptor and the subsequent transcription of target genes. nih.gov

LasR, RhlR, and PqsR: In the opportunistic pathogen Pseudomonas aeruginosa, a complex hierarchical QS network is governed by the Las, Rhl, and Pqs systems, regulated by the receptors LasR, RhlR, and PqsR, respectively. preprints.orgnih.govplos.org The Las system is generally considered to be at the top of this cascade. preprints.org Studies on halogenated furanone derivatives have demonstrated their ability to inhibit the formation of biofilms and reduce the transcription of essential QS-regulated genes, including pqsA (part of the Pqs system) and rhlA (part of the Rhl system). preprints.org This suggests that furanones can efficiently inhibit these QS systems, likely by interacting with their respective receptors or interfering with the signaling cascade they control. preprints.orgnih.gov The RhlR receptor's function can also be modulated by the protein PqsE, which is regulated by the PqsR receptor, illustrating the intricate cross-talk between these systems that can be targeted by inhibitory compounds. plos.orgnih.govresearchgate.net

Molecular Basis of Biofilm Formation Inhibition

The 2(5H)-furanone scaffold, a core component of this compound, is a recognized pharmacophore in compounds that exhibit inhibitory effects against bacterial biofilm formation. nih.gov While direct studies on this compound are limited, research on related furanone derivatives provides significant insight into the potential molecular mechanisms of action. The primary mechanism is believed to be the interruption of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation.

Furanone compounds can interfere with QS signaling, particularly in Gram-negative bacteria. frontiersin.org They have been shown to act as antagonists to N-Acylhomoserine lactone (AHL) signal molecules, which are crucial for QS in many bacterial species. nih.gov This interference can occur by binding to the signal receptor protein, rendering it unstable and accelerating its degradation, thereby disrupting the gene regulation mediated by quorum sensing. nih.gov

For instance, studies on 5-substituted 3,4-dihalo-5H-furan-2-one derivatives have demonstrated notable inhibitory effects on biofilm formation in Pseudomonas aeruginosa. nih.gov Molecular docking simulations in these studies suggested that the furanone compounds bind to the LasR receptor, a key transcriptional regulator in the P. aeruginosa quorum sensing system. nih.gov This interaction prevents the natural AHL signal from activating the receptor, thus inhibiting the expression of genes required for biofilm development. It is plausible that this compound employs a similar mechanism, targeting key regulatory proteins within bacterial QS pathways.

Receptor Binding Affinity and Selectivity Studies

The interaction of this compound with biological receptors is a critical area of research, with implications for its bioactivity. Although specific binding affinity data for this exact compound is not extensively documented, studies on analogous furanone structures highlight their capacity to selectively bind to various receptors.

As mentioned previously, in the context of antibacterial activity, furanone derivatives have shown binding affinity for bacterial quorum sensing receptors like the LasR protein in P. aeruginosa. nih.gov The selectivity of these interactions is determined by the specific substituents on the furanone ring, which influence the compound's ability to fit into the receptor's binding site and interact with key amino acid residues.

Beyond bacterial targets, the furanone motif is also found in molecules that interact with receptors in higher organisms, including olfactory receptors.

Olfactory Receptor Activation Mechanisms

The perception of smell is initiated by the binding of odorant molecules to olfactory receptors (ORs), which belong to the large family of G protein-coupled receptors (GPCRs). nih.gov The activation of an OR by a ligand like a furanone derivative involves the molecule fitting into a specific binding pocket within the receptor's seven-transmembrane domain structure. nih.gov This binding event induces a conformational change in the receptor protein, initiating an intracellular signaling cascade that results in the generation of an electrical signal. nih.gov This signal is then transmitted to the brain, leading to the perception of a specific scent. nih.gov

While the specific interaction of this compound with olfactory receptors has not been detailed, related compounds have been identified as agonists for certain ORs. For example, (2R/2S)‐4‐methoxy‐2,5‐dimethylfuran‐3(2H)‐one is a known agonist for the human olfactory receptor OR5K1. nih.gov The binding and activation mechanism is highly specific, depending on the three-dimensional structure of both the odorant molecule and the receptor's binding site. nih.gov Understanding these mechanisms through techniques like cryo-electron microscopy and molecular dynamics simulations is a key area of chemosensory research. nih.gov

Receptor TargetLigand ClassPotential Interaction Mechanism
Bacterial LasRFuranone DerivativesCompetitive binding at the AHL binding site, disruption of QS. nih.gov
Human Olfactory Receptors (e.g., OR5K1)Furanone DerivativesAgonist binding within the transmembrane domain, inducing conformational change and signal transduction. nih.govnih.gov

Emerging Applications in Materials Science (Excluding specific product data)

The aromatic and heterocyclic structure of this compound suggests its potential as a building block in the field of materials science. The furan (B31954) ring system, particularly when substituted with aryl groups, can be a component of organic materials with interesting optical and electronic properties.

Research into structurally related 2,5-diaryl furans has shown their utility as building blocks for optoelectronic materials. acs.org These compounds can form the basis of short-chain linearly conjugated systems. The electronic properties, such as the HOMO/LUMO energy levels and the optical band gap (Egopt), can be tuned by altering the aryl substituents. This makes them candidates for applications requiring specific light absorption and emission characteristics. The synthesis of such compounds is increasingly focused on efficient, transition-metal-free methods, including continuous-flow processes, which enhance safety and yield. acs.org The diarylfuran scaffold's potential for creating novel materials with tailored photophysical properties indicates a promising, though currently unexplored, avenue for this compound and its derivatives.

Future Research Directions in this compound Chemistry

The unique chemical architecture of this compound makes it a valuable target for future research. Investigations could unlock its full potential in medicinal chemistry and materials science. lookchem.com

Development of Novel Synthetic Routes

Future synthetic chemistry research should focus on creating efficient, stereoselective, and scalable routes to this compound and its analogs. While syntheses for simpler furanones, such as (5S)-5-Methylfuran-2(5H)-one from L-lactic acid ethyl ester, are established, routes to more complex, substituted structures are needed. researchgate.net Exploring modern synthetic methodologies could be highly beneficial. This includes:

Palladium-catalyzed cross-coupling reactions to efficiently install the diphenyl substituents.

Formal [3+2] cycloaddition reactions as a convergent approach to construct the furanone ring. lookchem.com

Continuous-flow synthesis , which can improve reaction efficiency, safety, and scalability, as demonstrated for related diaryl furans. acs.org

Developing a diverse synthetic toolkit will be essential for producing a library of derivatives for further study.

Structure-Mechanism-Activity Relationship Studies

A critical area for future research is the systematic investigation of the structure-mechanism-activity relationships (SMAR) of this compound derivatives. Such studies are fundamental to optimizing the compound for specific applications, whether as a biofilm inhibitor or a novel material.

This would involve synthesizing a series of analogs with systematic modifications to the core structure:

Varying the substituents on the two phenyl rings (e.g., introducing electron-donating or electron-withdrawing groups).

Altering the substituent at the 5-position (replacing the methyl group).

Each analog would then be evaluated for its biological activity (e.g., biofilm inhibition, receptor binding affinity) or its material properties (e.g., photophysical characteristics). nih.gov Combining this experimental data with computational methods like molecular docking, as has been done for other furanones, would help to identify the key structural features responsible for a given activity and to elucidate the underlying mechanism of action. nih.gov This rational, guided approach is crucial for the development of novel compounds with improved activity and selectivity. nih.gov

Exploration of Undiscovered Reactivity Patterns

The exploration of novel reactivity patterns for this compound represents a significant frontier in synthetic organic chemistry. While the core reactivity of the furanone scaffold is established, the specific influence of the C5-methyl and C3/C4-diphenyl substituents likely gives rise to unique chemical behaviors that remain largely uncharted. Future research can be directed toward several promising areas:

Cycloaddition Reactions: The electron-rich double bond of the furanone ring is a prime candidate for various cycloaddition reactions. While Diels-Alder reactions are common for furan derivatives, the reactivity of this specific substituted butenolide in [4+2], [3+2], and other higher-order cycloadditions is an area ripe for investigation. For instance, the reaction of related 3,4-diphenylfuran-2(5H)-ones has been shown to undergo photoinduced dehydrogenative annulation, suggesting a potential pathway for creating more complex, π-expanded structures from the 5-methyl derivative researchgate.net. The steric hindrance from the phenyl groups and the electronic effect of the methyl group could lead to unexpected regioselectivity and stereoselectivity in these transformations.

Ring-Opening and Annulation Cascades: The strained lactone ring could be susceptible to novel ring-opening reactions when treated with specific reagents. Research on related 3,4-diphenylcyclopropenones has demonstrated a silver-catalyzed ring-opening [3+2] annulation with amides to produce various 5-amino-3,4-diphenylfuran-2(5H)-ones rsc.org. This suggests that this compound could potentially be synthesized through analogous pathways or could itself serve as a precursor in similar ring-expansion or annulation strategies when activated by transition metal catalysts. Exploring reactions with various nucleophiles and electrophiles under catalytic conditions could unveil cascades leading to complex heterocyclic systems.

Reactions at the C5 Position: The methine proton at the C5 position, adjacent to both an oxygen atom and a methyl group, presents another site for novel reactivity. Deprotonation at this site could generate a reactive intermediate for aldol-type reactions, Michael additions, or functionalization via electrophilic trapping. The stereochemical outcome of such reactions would be of significant interest, potentially providing routes to chiral derivatives.

Investigating these and other reaction pathways will not only expand the synthetic utility of this compound but also contribute to a deeper understanding of the fundamental reactivity of highly substituted furanone systems.

Advanced Spectroscopic and Computational Characterization

A comprehensive understanding of the structural and electronic properties of this compound requires the application of advanced spectroscopic and computational methods. While basic characterization data exists, a deeper analysis can provide crucial insights for predicting and rationalizing its chemical behavior.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1D and 2D NMR studies are essential.

¹H NMR: The proton spectrum is expected to show characteristic signals for the methyl group (a doublet) and the methine proton at the C5 position (a quartet). The aromatic protons of the two phenyl rings would appear as a complex multiplet. Based on data from structurally similar compounds like 5-amino-3,4-diphenylfuran-2(5H)-ones, the C5-proton is expected in the region of 6-7 ppm, while the methyl protons would be significantly upfield rsc.org.

¹³C NMR: The carbon spectrum would provide definitive evidence of the molecular skeleton. Key signals would include the carbonyl carbon of the lactone (typically >170 ppm), the olefinic carbons of the phenyl-substituted double bond (in the 125-155 ppm range), the saturated C5 carbon, and the methyl carbon rsc.org. Advanced techniques like HSQC and HMBC would be invaluable for unambiguously assigning all proton and carbon signals.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. Electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns, likely involving the loss of the methyl group, carbon monoxide, or cleavage of the furanone ring, providing structural confirmation.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the γ-lactone carbonyl (C=O) stretching vibration. For analogous 5-substituted 3,4-diphenylfuran-2(5H)-ones, this band appears around 1740 cm⁻¹ rsc.org. The spectrum would also show bands corresponding to the C=C double bond and the aromatic C-H and C=C stretching vibrations of the phenyl rings.

Computational Characterization:

Density Functional Theory (DFT) Studies: DFT calculations are a powerful tool for complementing experimental data.

Structural Optimization and Spectroscopic Prediction: DFT methods can be used to calculate the ground-state geometry of the molecule. These optimized geometries allow for the theoretical prediction of NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. Comparing these computed values with experimental data provides a high level of confidence in the structural assignment.

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution can provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and can help predict how the molecule will behave in cycloaddition or nucleophilic/electrophilic reactions.

Reaction Mechanism Exploration: Computational modeling can be used to map the potential energy surfaces of proposed reactions, such as the cycloadditions or ring-opening annulations mentioned previously. By calculating the energies of transition states and intermediates, the feasibility and selectivity of different reaction pathways can be predicted and understood at a molecular level.

The synergy between these advanced spectroscopic and computational techniques will be instrumental in fully elucidating the structure-property-reactivity relationships of this compound, paving the way for its application in more advanced synthetic contexts.

Q & A

Basic: What are the common synthetic routes for 5-Methyl-3,4-diphenylfuran-2(5H)-one, and how do reaction conditions influence product purity?

Answer:
The synthesis typically involves cyclization of α,β-unsaturated carbonyl precursors or multi-step protocols. For example:

  • Cyclization : A diketone precursor may undergo acid- or base-catalyzed cyclization to form the furanone core. Solvent polarity and temperature are critical; polar aprotic solvents (e.g., DMF) enhance reaction rates, while elevated temperatures (80–120°C) improve yields .
  • Multi-step synthesis : Starting from substituted furans or lactones, sequential Friedel-Crafts alkylation or Michael addition introduces phenyl/methyl groups. Catalysts like Lewis acids (e.g., AlCl₃) are often required for regioselectivity .
    Key considerations : Impurities from incomplete cyclization or side reactions (e.g., over-oxidation) can arise. Purification via column chromatography (hexane/EtOAc gradients) or recrystallization is recommended .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR : ¹H and ¹³C NMR confirm substitution patterns. The methyl group at C5 appears as a singlet (~δ 1.8–2.1 ppm), while aromatic protons (C3/C4-phenyls) show splitting patterns dependent on substituent positions .
  • IR : A strong carbonyl stretch (~1750 cm⁻¹) confirms the lactone moiety. Absence of OH/NH bands rules out tautomerization .
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., planarity of the furanone ring) and validates dihedral angles between phenyl groups .

Advanced: How can researchers address low yields in the synthesis of structurally similar furanone derivatives?

Answer:
Low yields (e.g., 7% in trifluoromethyl-substituted analogs) often stem from steric hindrance or competing pathways . Strategies include:

  • Solvent optimization : Switch to high-boiling solvents (e.g., toluene) to prolong reaction time without decomposition.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or enzymes may improve regioselectivity for bulky substituents .
  • Microwave-assisted synthesis : Reduces reaction time and minimizes side products via controlled heating .

Advanced: What strategies are employed to resolve contradictions in biological activity data for this compound?

Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from assay conditions or impurity interference. Mitigation involves:

  • Dose-response assays : Establish IC₅₀ values across multiple concentrations to confirm dose dependency .
  • Metabolic stability tests : Assess compound degradation in cell media (e.g., LC-MS monitoring) to rule out false negatives .
  • Interaction studies : Co-crystallization with target proteins (e.g., enzymes) validates binding modes and active conformations .

Advanced: How do substitution patterns at C3, C4, and C5 influence the compound’s reactivity and applications?

Answer:

  • C3/C4-phenyl groups : Enhance π-π stacking with aromatic residues in protein binding pockets, improving affinity for enzyme targets (e.g., kinases) .
  • C5-methyl group : Stabilizes the lactone ring against hydrolysis, increasing metabolic stability compared to hydroxyl or hydrogen substituents .
  • Electron-withdrawing groups (e.g., CF₃ at C4): Reduce nucleophilic attack on the carbonyl but may hinder solubility .

Advanced: What computational methods support experimental data for structural determination and mechanistic studies?

Answer:

  • DFT calculations : Predict optimized geometries and verify NMR chemical shifts (e.g., GIAO method) .
  • Molecular docking : Identifies potential binding sites in biological targets, guiding SAR studies .
  • MD simulations : Models hydrolytic degradation pathways of the lactone ring under physiological conditions .

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